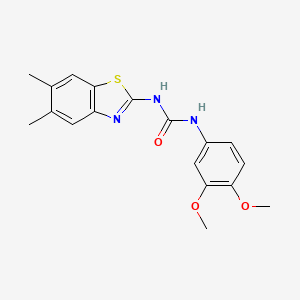![molecular formula C15H15BrF3N3O2 B10970849 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B10970849.png)
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE is a complex organic compound featuring a trifluoromethyl group, a bromo substituent, and a cyclopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the bromo and trifluoromethyl groups, and subsequent functionalization with the furylmethyl and propanamide moieties. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of Substituents: The bromo and trifluoromethyl groups can be introduced via halogenation and trifluoromethylation reactions, respectively.
Functionalization: The final steps involve coupling reactions to attach the furylmethyl and propanamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the furylmethyl group.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromo group can yield azides or nitriles, while oxidation of the furylmethyl group can produce carboxylic acids.
Scientific Research Applications
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE has several scientific research applications:
Pharmaceuticals: Due to its unique structure, it can be explored as a potential drug candidate for various diseases.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides.
Materials Science: Its structural features make it suitable for use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromo and cyclopropyl groups can participate in binding interactions with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and bromo groups but lacks the pyrazole and furylmethyl moieties.
Berotralstat: Contains a trifluoromethyl group and is used as a drug for hereditary angioedema.
Uniqueness
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H15BrF3N3O2 |
|---|---|
Molecular Weight |
406.20 g/mol |
IUPAC Name |
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H15BrF3N3O2/c16-12-13(9-3-4-9)22(21-14(12)15(17,18)19)6-5-11(23)20-8-10-2-1-7-24-10/h1-2,7,9H,3-6,8H2,(H,20,23) |
InChI Key |
ZLGLZIPHJAFCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC(=O)NCC3=CC=CO3)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B10970769.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10970777.png)
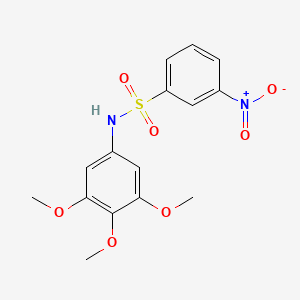
![2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10970779.png)
![1-ethyl-4-{[3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10970785.png)
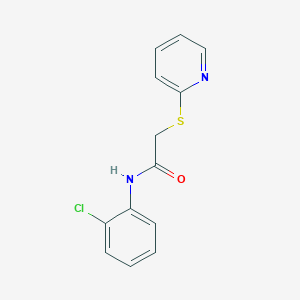
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10970813.png)
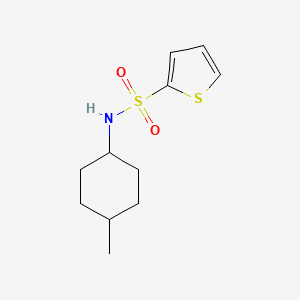
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10970819.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10970826.png)
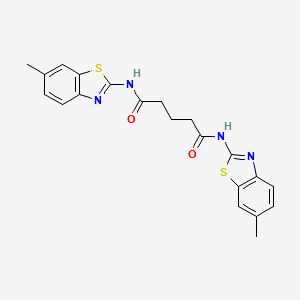
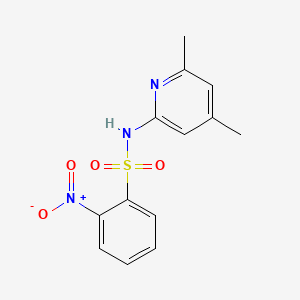
![(5E)-3-(2-methoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10970839.png)
